1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-fluorobenzohydrazide, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups using nucleophilic substitution reactions
Common reagents and conditions for these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:
- 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea
- 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 1-(4-chlorophenyl)biguanide hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H11ClFN3O2 |
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Molecular Weight |
343.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C17H11ClFN3O2/c18-11-1-7-14(8-2-11)22-10-9-15(23)16(21-22)17(24)20-13-5-3-12(19)4-6-13/h1-10H,(H,20,24) |
InChI Key |
GFDSYYPNMXJDJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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